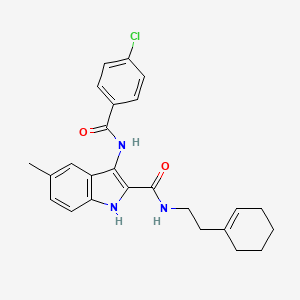
2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned contains several functional groups including a 1,2,4-triazole ring, a sulfonyl group, a piperidine ring, and a benzonitrile group. The 1,2,4-triazole ring is a type of heterocyclic compound that contains three nitrogen atoms and two carbon atoms in a five-membered ring . The sulfonyl group is a sulfur atom doubly bonded to two oxygen atoms and singly bonded to another carbon atom . The piperidine ring is a type of organic compound that consists of a six-membered ring containing five carbon atoms and one nitrogen atom . The benzonitrile group consists of a benzene ring attached to a nitrile group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the 1,2,4-triazole ring, sulfonyl group, piperidine ring, and benzonitrile group would contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the 1,2,4-triazole ring might undergo reactions such as alkylation, acylation, and oxidation . The sulfonyl group might undergo reactions such as reduction and nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties might include its melting point, boiling point, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Photocatalysis and Environmental Remediation
Recent studies have shown that related coordination polymers based on 4,4′-(1H-1,2,4-triazol-1-yl)benzonitrile exhibit excellent photocatalytic capability in the degradation of organic dyes like Methylene Blue (MB) and Methyl Violet (MV) . Investigating the photocatalytic properties of this compound could lead to applications in wastewater treatment and environmental remediation.
Anticorrosive Coatings and Materials Science
The 4-methyl-4H-1,2,4-triazole-3-thiol derivative has been studied for its electrochemically anticorrosive behavior when self-assembled on silver electrodes . Researchers can explore its potential as an additive in coatings or materials to protect against corrosion.
Cytotoxicity and Cancer Research
Hybrid compounds containing the 1,2,4-triazole moiety have demonstrated cytotoxic activity against tumor cell lines. Investigating the cytotoxicity of this compound could provide insights for cancer drug development .
Mecanismo De Acción
Target of Action
Compounds with a 1,2,4-triazole nucleus have been found to exhibit good antimicrobial activities .
Mode of Action
It is known that 1,2,4-triazole derivatives can interact with biological targets through various mechanisms, including lewis acid-base interactions .
Biochemical Pathways
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
1,2,4-triazole derivatives have been found to exhibit cytotoxic activities against tumor cell lines , suggesting that they may induce cell death or inhibit cell proliferation.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4S2/c1-19-11-17-18-15(19)25(21,22)13-6-8-20(9-7-13)26(23,24)14-5-3-2-4-12(14)10-16/h2-5,11,13H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBIRUSHIRZOAKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)benzonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-{[4-(difluoromethoxy)-3-methoxyphenyl]methyl}-N-methylacetamide](/img/structure/B2786324.png)
![Methyl 4-((4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)carbamoyl)benzoate](/img/structure/B2786325.png)
![Ethyl 6-benzyl-2-(4-ethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2786326.png)


![2-{[1-(1H-indole-2-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2786334.png)

![5,7-dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-amine](/img/structure/B2786338.png)


![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2786341.png)


